molecular formula C22H19N7O4 B11518660 N'-{(E)-[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}-2-(5-phenyl-1H-tetrazol-1-yl)acetohydrazide

N'-{(E)-[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}-2-(5-phenyl-1H-tetrazol-1-yl)acetohydrazide

Cat. No.: B11518660
M. Wt: 445.4 g/mol
InChI Key: CLPFDADVSNLFGQ-FSJBWODESA-N
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Description

N’-[(E)-[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(5-PHENYL-1H-1,2,3,4-TETRAZOL-1-YL)ACETOHYDRAZIDE is a complex organic compound that features a combination of furan, nitrophenyl, and tetrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(5-PHENYL-1H-1,2,3,4-TETRAZOL-1-YL)ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Furan Moiety: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration of the furan ring is achieved using a mixture of concentrated nitric and sulfuric acids.

    Formation of the Hydrazide: The hydrazide group is introduced by reacting the nitrophenyl furan derivative with hydrazine hydrate.

    Condensation Reaction: The final step involves the condensation of the hydrazide with a tetrazole derivative under reflux conditions in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(5-PHENYL-1H-1,2,3,4-TETRAZOL-1-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Halogens (chlorine, bromine), concentrated acids (nitric acid, sulfuric acid).

Major Products Formed

    Amino Derivatives: Formed from the reduction of the nitro group.

    Oxides: Formed from the oxidation of the compound.

    Halogenated Derivatives: Formed from electrophilic substitution reactions.

Scientific Research Applications

N’-[(E)-[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(5-PHENYL-1H-1,2,3,4-TETRAZOL-1-YL)ACETOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs due to its unique structural features.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N’-[(E)-[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(5-PHENYL-1H-1,2,3,4-TETRAZOL-1-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(5-PHENYL-1H-1,2,3,4-TETRAZOL-1-YL)ACETOHYDRAZIDE: shares similarities with other compounds containing furan, nitrophenyl, and tetrazole moieties.

Uniqueness

    Structural Features: The combination of furan, nitrophenyl, and tetrazole groups in a single molecule is unique and contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H19N7O4

Molecular Weight

445.4 g/mol

IUPAC Name

N-[(E)-[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylideneamino]-2-(5-phenyltetrazol-1-yl)acetamide

InChI

InChI=1S/C22H19N7O4/c1-14-15(2)19(29(31)32)10-9-18(14)20-11-8-17(33-20)12-23-24-21(30)13-28-22(25-26-27-28)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,24,30)/b23-12+

InChI Key

CLPFDADVSNLFGQ-FSJBWODESA-N

Isomeric SMILES

CC1=C(C=CC(=C1C)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=O)CN3C(=NN=N3)C4=CC=CC=C4

Canonical SMILES

CC1=C(C=CC(=C1C)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)CN3C(=NN=N3)C4=CC=CC=C4

Origin of Product

United States

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